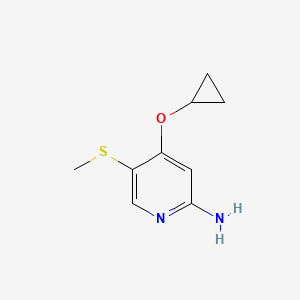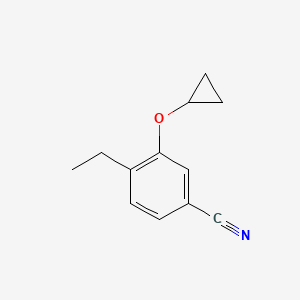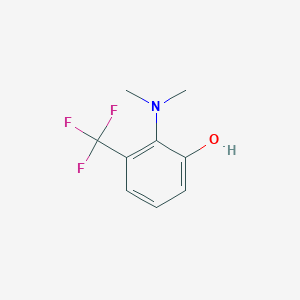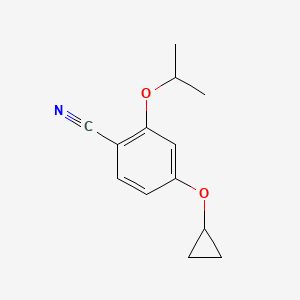
5-Bromo-N-cyclopentylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-cyclopentylpyrazin-2-amine: is an organic compound with the molecular formula C9H13BrN3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms The compound is characterized by the presence of a bromine atom at the 5-position and a cyclopentyl group attached to the nitrogen atom at the 2-position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-cyclopentylpyrazin-2-amine typically involves the bromination of pyrazine derivatives followed by amination. One common method involves the bromination of pyrazine-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting 5-bromopyrazine-2-amine is then reacted with cyclopentylamine under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-N-cyclopentylpyrazin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or alkoxides in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-N-cyclopentylpyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of bioactive molecules and drug candidates.
Medicine: Research on this compound includes its potential use as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-cyclopentylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloropyrazine: Similar in structure but with a chlorine atom instead of a cyclopentyl group.
5-Bromo-2-methylpyrazine: Contains a methyl group at the 2-position instead of a cyclopentyl group.
5-Bromo-2-aminopyrazine: Lacks the cyclopentyl group, having an amino group at the 2-position.
Uniqueness: 5-Bromo-N-cyclopentylpyrazin-2-amine is unique due to the presence of both a bromine atom and a cyclopentyl group on the pyrazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H12BrN3 |
|---|---|
Molekulargewicht |
242.12 g/mol |
IUPAC-Name |
5-bromo-N-cyclopentylpyrazin-2-amine |
InChI |
InChI=1S/C9H12BrN3/c10-8-5-12-9(6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
InChI-Schlüssel |
ZQNIREIBPAMTCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















